Trisulfo-Cy3-Alkyne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

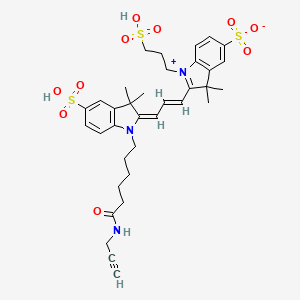

2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEADRQSXKLRTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Researchers and Drug Development Professionals

Introduction: Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2][3][4] Its core utility lies in its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and a visualization of the underlying chemical principles and experimental workflows.

Core Properties and Data Presentation

This compound is characterized by its bright fluorescence and excellent water solubility, conferred by the three sulfonate groups. These properties make it an ideal candidate for labeling biological molecules in aqueous environments with minimal perturbation.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C35H41N3Na2O10S3 | [2] |

| Molecular Weight | 805.9 g/mol | [2][7] |

| CAS Number | 1895849-34-9 | [1][2] |

| Excitation Maximum (λex) | ~550-555 nm | [2][8] |

| Emission Maximum (λem) | ~570 nm | [2][8] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][7][8] |

| Fluorescence Quantum Yield | ~0.31 | [8] |

| Solubility | Water, DMSO, DMF | [2] |

| Purity (HPLC) | ≥ 95% | [5] |

Mechanism of Action: The Click Chemistry Reaction

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on a target biomolecule.[5][6] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1]

Experimental Protocols

The following are detailed methodologies for labeling proteins and oligonucleotides with this compound using the CuAAC reaction. These protocols are starting points and may require optimization for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate

This protocol outlines the steps for labeling a protein population in a cell lysate where an azide-containing amino acid analogue has been metabolically incorporated.

Materials:

-

Cell lysate containing azide-modified proteins (1-5 mg/mL)

-

This compound

-

100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water

-

20 mM Copper(II) Sulfate (CuSO4) in water

-

Freshly prepared 300 mM Sodium Ascorbate (B8700270) in water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for preparing this compound stock)

-

1.5 mL microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO or water. Store at -20°C, protected from light.

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS buffer

-

20 µL of 2.5 mM this compound solution (final concentration ~250 µM)

-

-

Vortex the mixture briefly.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

-

To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the mixture briefly.

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Protein Precipitation (to remove unreacted dye):

-

Add 600 µL of ice-cold methanol to the reaction mixture.

-

Vortex briefly and centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.

-

Carefully remove and discard the supernatant.

-

Resuspend the pellet in 450 µL of ice-cold methanol and repeat the centrifugation.

-

Remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes.

-

-

The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of a synthesized oligonucleotide containing a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing fluorescent dye (for comparison, though the protocol is for alkyne-oligo and azide-dye, the reverse is analogous with this compound)

-

This compound

-

10 mM Copper(II)-TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complex in 55% DMSO

-

5 mM Ascorbic Acid in water (freshly prepared)

-

2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0

-

DMSO

-

Acetone (B3395972) with 3% lithium perchlorate

-

Pressure-tight vial

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial to a concentration of 20-200 µM.

-

Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the this compound stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex the mixture.

-

Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

-

Incubate the reaction at room temperature overnight, protected from light.

-

Purification of the Labeled Oligonucleotide:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone containing 3% lithium perchlorate.

-

Mix thoroughly and incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Discard the supernatant and wash the pellet with 1 mL of acetone.

-

Centrifuge again, discard the supernatant, and air-dry the pellet.

-

The labeled oligonucleotide can be further purified by HPLC or PAGE.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent detection using this compound.

Applications in Research and Drug Development

The versatility of this compound and the click chemistry platform enables a wide range of applications:

-

Proteomics: Identification and quantification of newly synthesized proteins.

-

Glycobiology: Labeling and imaging of glycans in cells and organisms.

-

Nucleic Acid Research: Fluorescent labeling of DNA and RNA for applications such as FISH (Fluorescence In Situ Hybridization) and microarray analysis.[1]

-

High-Throughput Screening: Development of fluorescent assays for drug discovery.

-

Cellular Imaging: Visualization of the localization and trafficking of biomolecules in living and fixed cells.[5][9]

-

Drug Delivery: Tracking of drug-delivery vehicles and their payloads.[9]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, photostability, and reactivity in the copper(I)-catalyzed azide-alkyne cycloaddition reaction make it an invaluable reagent for researchers in molecular biology, cell biology, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this fluorescent probe in a variety of experimental contexts.

References

- 1. interchim.fr [interchim.fr]

- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tenovapharma.com [tenovapharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Cy3 alkyne | BroadPharm [broadpharm.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Structure, Properties, and Applications in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in labeling and visualizing biomolecules. This guide is intended to equip researchers with the necessary information to effectively integrate this compound into their experimental workflows.

Core Concepts: Chemical Structure and Physicochemical Properties

This compound is a member of the cyanine (B1664457) dye family, renowned for their brightness and photostability.[1][2] The "Trisulfo" designation indicates the presence of three sulfonate groups, which confer excellent water solubility to the molecule, a critical feature for biological applications.[2] The "Cy3" core is a polymethine dye that absorbs light in the green-yellow region of the spectrum and emits in the orange-red region.[1][3] Finally, the terminal "Alkyne" group is a bioorthogonal handle that allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [2] |

| Molecular Weight | 805.9 g/mol | [2][5] |

| CAS Number | 1895849-34-9 | [1][2] |

| Excitation Maximum (λex) | ~550 nm | [2] |

| Emission Maximum (λem) | ~570 nm | [2] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][5] |

| Solubility | Water, DMSO, DMF | [2] |

| Appearance | Red solid | |

| Storage Conditions | -20°C, protected from light | [6] |

Experimental Protocols: Harnessing the Power of Click Chemistry

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules through CuAAC. This reaction is highly specific and efficient, proceeding readily in aqueous buffers with high yields and creating a stable triazole linkage.[4][7][8]

General Protocol for Labeling Azide-Modified Proteins in Solution

This protocol provides a general framework for the fluorescent labeling of a purified protein that has been modified to contain an azide (B81097) group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

DMSO or DMF

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of THPTA in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with the this compound stock solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

-

Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the copper catalyst solution to the protein-dye mixture to a final copper concentration of 1-2 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and 550 nm (for Cy3).

-

Protocol for Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines a workflow for the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Azide-modified sugar analog (e.g., N-azidoacetylmannosamine, ManNAz)

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (see below)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the culture medium with the azide-modified sugar analog (e.g., 25-50 µM ManNAz) and incubate for 24-48 hours to allow for metabolic incorporation into cellular glycans.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

-

Click Chemistry Labeling:

-

Prepare the click reaction cocktail. For a 1 mL final volume, combine:

-

10 µL of 10 mM this compound in DMSO

-

20 µL of 100 mM CuSO₄

-

100 µL of 500 mM THPTA

-

870 µL of PBS

-

-

Immediately before use, add 20 µL of 1 M sodium ascorbate to the cocktail and mix gently.

-

Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with wash buffer.

-

Counterstain the nuclei with DAPI in the mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.

-

Visualizing Biological Processes and Pathways

This compound is a powerful tool for visualizing a wide range of biological processes. By metabolically incorporating azide-containing building blocks into macromolecules, researchers can track their synthesis, localization, and turnover.

Experimental Workflow for Metabolic Labeling and Visualization

The following diagram illustrates a typical experimental workflow for the metabolic labeling of a biomolecule of interest with an azide-containing precursor, followed by fluorescent detection using this compound.

Caption: Experimental workflow for metabolic labeling and visualization.

Visualizing a Hypothetical Signaling Pathway

This compound can be used to track specific components within a signaling pathway. For instance, if a key protein in a pathway can be metabolically labeled with an azide-containing amino acid, its localization and trafficking in response to a signal can be visualized. The following diagram illustrates a hypothetical scenario where a receptor, upon ligand binding, internalizes and translocates to an endosomal compartment. This process could be visualized by labeling the receptor with this compound.

Caption: Visualization of receptor internalization and trafficking.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of research applications. Its excellent water solubility, bright fluorescence, and bioorthogonal reactivity make it an ideal choice for researchers in cell biology, biochemistry, and drug development. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. cenmed.com [cenmed.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Core Mechanism of Action of Trisulfo-Cy3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the specific labeling of biomolecules in aqueous environments.[1][2] As a member of the cyanine (B1664457) dye family, it exhibits bright fluorescence, making it an invaluable tool in various biological and biomedical research applications.[1][2][3] This guide provides a detailed overview of its core mechanism of action, experimental protocols, and key data, serving as a comprehensive resource for professionals in the field.

The primary utility of this compound lies in its terminal alkyne group, which enables its participation in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] This reaction allows for the precise and efficient covalent labeling of azide-modified molecules, such as proteins, nucleic acids, and other biomolecules, with the fluorescent Cy3 dye.[4][6][7] The high efficiency and specificity of this reaction, which can be performed under biocompatible conditions, make this compound a powerful tool for in vitro and in vivo studies.[6][8]

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The fundamental mechanism of action of this compound is its participation in the CuAAC reaction. This reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized target molecule.[4][9] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[8]

The key steps of the CuAAC mechanism are as follows:

-

Formation of Copper(I) Catalyst: The reaction is typically initiated with a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) catalyst in situ.

-

Activation of the Alkyne: The copper(I) catalyst coordinates with the terminal alkyne of this compound, increasing its acidity and making it more susceptible to nucleophilic attack.

-

Cycloaddition: The azide-modified target molecule then reacts with the activated alkyne-copper complex in a [3+2] cycloaddition fashion.

-

Formation of the Triazole Ring: This concerted reaction leads to the formation of a stable, five-membered triazole ring, covalently linking the Trisulfo-Cy3 dye to the target molecule.

-

Catalyst Regeneration: The copper(I) catalyst is regenerated at the end of the catalytic cycle, allowing for efficient labeling even at low catalyst concentrations.

The bioorthogonal nature of this reaction is a significant advantage; the alkyne and azide (B81097) functional groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.[6][8]

Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison with other fluorophores.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550-555 nm | [6][10] |

| Emission Maximum (λem) | ~570 nm | [6][10] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10][11] |

| Molecular Weight | ~805.9 g/mol | [11] |

| Solubility | Water, DMSO, DMF | [10] |

| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to pH 10 | [10] |

Experimental Protocols

This section provides a general protocol for the labeling of an azide-modified protein with this compound. The specific concentrations and incubation times may need to be optimized for different target molecules and experimental setups.

Materials

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azide-containing compounds.

-

This compound

-

Dimethylsulfoxide (DMSO) or water for stock solution preparation

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Size-exclusion chromatography column or dialysis tubing for purification

Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in water or DMSO.

-

Prepare a fresh stock solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 5-20 fold) over the protein is typically recommended.

-

Add the THPTA ligand to the copper(II) sulfate solution and pre-mix. This ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.

-

Add the copper(II) sulfate/THPTA solution to the protein-dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy3 dye.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

-

For size-exclusion chromatography, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled protein.

-

For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a suitable buffer.

-

-

Analysis:

-

Confirm the successful labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the purified protein.

-

Figure 2. General Experimental Workflow for Biomolecule Labeling.

Conclusion

This compound is a versatile and powerful fluorescent probe for the targeted labeling of biomolecules. Its core mechanism of action, the copper-catalyzed azide-alkyne cycloaddition, provides a highly specific and efficient method for covalent modification. The high water solubility and favorable photophysical properties of the Trisulfo-Cy3 moiety make it an excellent choice for a wide range of applications in molecular biology, drug development, and cellular imaging. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. interchim.fr [interchim.fr]

- 7. eurjchem.com [eurjchem.com]

- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tenovapharma.com [tenovapharma.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. cenmed.com [cenmed.com]

A Deep Dive into Trisulfo-Cy3-Alkyne: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Trisulfo-Cy3-Alkyne has emerged as a powerful tool for fluorescently labeling and visualizing biomolecules. This water-soluble cyanine (B1664457) dye, featuring a terminal alkyne group, is instrumental in highly specific and efficient bioconjugation reactions through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This in-depth technical guide explores the core photophysical properties of this compound, provides detailed experimental protocols for its application, and illustrates its utility in biological research through conceptual diagrams.

Core Photophysical and Chemical Properties

This compound is a bright, photostable fluorescent probe characterized by its excellent water solubility, a critical feature for biological applications.[1][2] Its three sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments. The terminal alkyne functional group allows for its covalent attachment to azide-modified molecules with high efficiency and specificity.[3][4]

Spectral Characteristics

The fluorescence of this compound falls within the orange-red region of the visible spectrum, making it compatible with a wide range of common fluorescence microscopy and imaging systems.[1][2] Its key spectral properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 550 nm | [1] |

| Emission Maximum (λem) | 570 nm | [1] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1][5] |

| Fluorescence Quantum Yield (Φ) | ~0.1* | [6] |

*Note: The quantum yield is reported for the closely related sulfo-Cyanine3 alkyne.

The high molar extinction coefficient indicates a strong ability to absorb light, contributing to its brightness. The dye is well-suited for excitation by common laser lines, such as the 532 nm or 555 nm lasers.[7]

Experimental Protocols: Labeling with this compound via CuAAC

The primary application of this compound is its conjugation to azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous buffers at room temperature.[3][8]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a starting point for the fluorescent labeling of a protein containing an azide (B81097) group. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO or DMF for dissolving the dye

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL.[9]

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution (e.g., 1 mg in 100 µL of buffer). The protein concentration should ideally be at least 2 mg/mL.[9]

-

This compound stock solution (a 5-10 fold molar excess over the protein).

-

Premixed CuSO₄ and THPTA solution (add THPTA to the CuSO₄ solution at a 5:1 molar ratio). A final copper concentration of 50-250 µM is a good starting point.[10]

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[10][11]

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the conjugate: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at 550 nm).

-

Store the conjugate: Store the purified, labeled protein under conditions appropriate for the specific protein, protected from light.

Visualizing Biological Processes

This compound is a versatile tool for visualizing a wide array of biological molecules and processes. By metabolically incorporating azide-containing precursors or using enzymatic or chemical methods to introduce azide tags, researchers can specifically label proteins, glycans, nucleic acids, and lipids.

Conceptual Workflow for Metabolic Labeling and Detection

The following diagram illustrates a general workflow for the metabolic labeling of glycoproteins with an azide-modified sugar, followed by fluorescent detection using this compound.

Caption: Workflow for metabolic labeling and fluorescence detection.

Signaling Pathway Visualization

Fluorescently labeled biomolecules can be used to track their localization, interactions, and dynamics within signaling pathways. For instance, a protein involved in a specific signaling cascade can be labeled to visualize its translocation from the cytoplasm to the nucleus upon pathway activation.

Caption: Visualization of a signaling pathway protein.

Conclusion

This compound is a highly valuable fluorescent probe for the targeted labeling of biomolecules in complex biological systems. Its excellent water solubility, bright fluorescence, and suitability for click chemistry make it an indispensable tool for researchers in cell biology, proteomics, and drug discovery. The ability to specifically attach this fluorophore to a wide range of biomolecules opens up numerous possibilities for elucidating biological structures, functions, and pathways with high precision and sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. tenovapharma.com [tenovapharma.com]

- 5. cenmed.com [cenmed.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lifetein.com [lifetein.com]

- 8. interchim.fr [interchim.fr]

- 9. jenabioscience.com [jenabioscience.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Water-Soluble Alkyne Dyes for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of water-soluble alkyne dyes tailored for click chemistry applications. It delves into their properties, provides detailed experimental protocols for their use in labeling biomolecules, and offers insights into their synthesis. The information is structured to facilitate easy comparison and implementation in a research and development setting.

Core Concepts: Click Chemistry and Water-Soluble Dyes

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of bioconjugation.[1][2] This reaction's high efficiency, specificity, and biocompatibility allow for the precise labeling of biomolecules in complex environments.[1] The reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized partner.[3]

The utility of click chemistry in biological applications is significantly enhanced by the use of water-soluble fluorescent dyes. Water solubility is crucial for labeling biomolecules in their native aqueous environments without the need for organic co-solvents that can denature proteins or disrupt cellular structures.[4] Modifications such as sulfonation are commonly employed to increase the hydrophilicity of traditional organic dyes.[5][6]

Featured Water-Soluble Alkyne Dyes: A Comparative Overview

A variety of water-soluble alkyne dyes are commercially available, each with distinct photophysical properties. The choice of dye depends on the specific application, available excitation sources, and desired emission wavelengths. Below is a summary of key quantitative data for some of the most common classes of water-soluble alkyne dyes.

| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Solubility |

| Cyanine | Sulfo-Cy3 Alkyne | 555 | 570 | 150,000 | - | Water, DMSO, DMF |

| Sulfo-Cy5 Alkyne | 650 | 680 | 250,000 | ~0.2 | Water, DMSO, DMF | |

| Sulfo-Cy5.5 Alkyne | 678 | 694 | - | - | Water, DMF, DMSO | |

| Fluorescein | FAM Alkyne, 5-isomer | 495 | 520 | 75,000 | 0.92 | Water, DMSO, DMF |

| Rhodamine | ROX Alkyne, 5-isomer | 575 | 602 | 84,000 | - | DMSO, DMF |

Experimental Protocols

The following sections provide detailed methodologies for the copper-catalyzed click chemistry labeling of biomolecules using water-soluble alkyne dyes.

General Workflow for Protein Labeling via CuAAC

The overall process for labeling a protein with a water-soluble alkyne dye involves introducing an azide (B81097) group into the protein, followed by the click reaction with the alkyne-functionalized dye.

Workflow for Protein Labeling via Click Chemistry.

Detailed Protocol for Labeling Cell Lysates with Sulfo-Cy5 Alkyne

This protocol is adapted from a general procedure for labeling cell lysates.[7]

Materials:

-

Azide-modified protein lysate (1-5 mg/mL) in a suitable buffer (e.g., PBS).

-

Sulfo-Cy5 Alkyne (e.g., from a 10 mM stock in water or DMSO).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).

-

Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared).

-

Phosphate-buffered saline (PBS).

-

1.5 mL microcentrifuge tubes.

Procedure:

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL of protein lysate (1-5 mg/mL).

-

90 µL of PBS buffer.

-

20 µL of 2.5 mM Sulfo-Cy5 Alkyne solution.

-

-

Add Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

-

Add Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.

-

Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and allow it to incubate for 30 minutes at room temperature.

-

Downstream Processing: The proteins in the lysate are now labeled with Sulfo-Cy5 and are ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Detailed Protocol for Labeling Oligonucleotides with FAM Alkyne

This protocol is a generalized procedure for labeling alkyne-modified oligonucleotides.[2][8][9]

Materials:

-

Alkyne-modified oligonucleotide dissolved in water.

-

Azide-functionalized molecule for conjugation (e.g., a small molecule or peptide with an azide group).

-

FAM Alkyne (from a 10 mM stock in DMSO).

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0).

-

DMSO.

-

Ascorbic acid solution (5 mM in water, freshly prepared).

-

Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO).

-

Inert gas (e.g., argon or nitrogen).

-

Pressure-tight vial.

Procedure:

-

Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

-

Buffer Addition: Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO: Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add Azide: Add the azide stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide and vortex.

-

Add Reducing Agent: Add the required volume of 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas: Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add Catalyst: Add the required amount of 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and securely close the cap.

-

Incubation: Vortex the mixture thoroughly. If any precipitation of the azide is observed, heat the vial for 3 minutes at 80°C and vortex again. Let the reaction proceed at room temperature overnight.

-

Purification: Precipitate the labeled oligonucleotide using standard ethanol (B145695) or acetone (B3395972) precipitation methods. The purified conjugate can be further analyzed by RP-HPLC or PAGE.

Synthesis of Water-Soluble Alkyne Dyes

While many water-soluble alkyne dyes are commercially available, understanding their synthesis provides valuable insights for researchers interested in developing novel probes. The general strategy involves functionalizing a water-soluble fluorophore with a terminal alkyne group.

General Synthesis Strategy

General Synthetic Route for Water-Soluble Alkyne Dyes.

For instance, a water-soluble rhodamine derivative can be synthesized by introducing multiple carboxylic acid functionalities to the rhodamine core to enhance water solubility.[10] This carboxylated rhodamine can then be coupled to an alkyne-containing linker, such as propargylamine, using standard amide bond formation chemistry to yield the final water-soluble rhodamine alkyne dye. Similarly, water-soluble coumarin (B35378) dyes can be synthesized and subsequently functionalized with an alkyne group for click chemistry applications.[11]

Applications in Research and Drug Development

Water-soluble alkyne dyes, in conjunction with click chemistry, have a wide array of applications:

-

Fluorescent Labeling of Biomolecules: Proteins, nucleic acids, and lipids can be fluorescently tagged for visualization and tracking in vitro and in vivo.[12][13]

-

Activity-Based Protein Profiling (ABPP): These dyes are used to visualize and identify active enzymes in complex biological samples.

-

High-Throughput Screening: The robustness and reliability of click chemistry make it suitable for screening compound libraries in drug discovery.

-

In Vivo Imaging: Near-infrared emitting water-soluble alkyne dyes are particularly useful for deep-tissue imaging in animal models.

The continued development of novel water-soluble alkyne dyes with improved photophysical properties will undoubtedly expand the toolkit for researchers and accelerate discoveries in life sciences and medicine.

References

- 1. interchim.fr [interchim.fr]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Trisulfo-Cy3-Alkyne for Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2] Its core structure features a Cy3 fluorophore, which emits a bright orange-red fluorescence, and a terminal alkyne group. This alkyne moiety enables the dye to be covalently attached to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3] The presence of three sulfonate groups significantly enhances its water solubility, making it an ideal tool for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[1] This guide provides a comprehensive overview of this compound, its properties, experimental protocols for its use in fluorescence microscopy, and its applications in biological research.

Core Properties of this compound

The utility of a fluorophore in fluorescence microscopy is dictated by its physicochemical and spectral properties. This compound is engineered for high performance in biological imaging applications.

Physicochemical Properties

The key physicochemical characteristics of this compound are its high water solubility and stability. The trisulfonation of the cyanine core prevents aggregation in aqueous buffers and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.

Spectral Characteristics

This compound exhibits spectral properties characteristic of the Cy3 dye family, with an excitation maximum ideally suited for common laser lines used in fluorescence microscopy.

| Property | Value | Reference |

| Excitation Maximum (λ_ex) | ~550 nm | [1] |

| Emission Maximum (λ_em) | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | ~805.9 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

Principle of Detection: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The detection method is based on the highly efficient and specific CuAAC click reaction. This bioorthogonal reaction forms a stable triazole linkage between the alkyne on the dye and the azide on the target biomolecule. The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate.

Experimental Protocols

The following protocols provide a general framework for using this compound to label and visualize azide-modified biomolecules in cultured cells. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental conditions.

Metabolic Labeling of Cellular Biomolecules with an Azide Precursor

This initial step involves introducing an azide-modified metabolic precursor to the cells, which will be incorporated into newly synthesized biomolecules such as proteins (glycoproteins), lipids, or nucleic acids.

Example: Metabolic Labeling of Glycoproteins with an Azido (B1232118) Sugar

-

Culture cells to the desired confluency on sterile coverslips in a multi-well plate.

-

Replace the normal growth medium with a medium containing the appropriate azido sugar precursor (e.g., tetraacetylated N-azidoacetylgalactosamine (GalNAz) for O-linked glycoproteins, or tetraacetylated N-azidoacetylmannosamine (ManNAz) for sialic acid-containing glycoproteins).

-

Incubate the cells for 24-72 hours under normal growth conditions to allow for the incorporation of the azido sugar into newly synthesized glycoproteins.[4]

Cell Fixation and Permeabilization

-

After metabolic labeling, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells by incubating with 3.7-4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15 minutes at room temperature. This step is necessary for the click chemistry reagents to access intracellular targets.

-

Wash the cells three times with PBS.

Click Chemistry Reaction

Preparation of Stock Solutions:

-

This compound: Prepare a 1-2 mM stock solution in water or DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.

Click Reaction Cocktail (prepare immediately before use):

For each coverslip (e.g., in a 24-well plate, using a 500 µL reaction volume):

-

To 445 µL of PBS, add 5 µL of the this compound stock solution (final concentration: 10-20 µM).

-

Add 10 µL of the CuSO₄ stock solution (final concentration: 2 mM).

-

Add 40 µL of the Sodium Ascorbate stock solution (final concentration: 40 mM).

Labeling Procedure:

-

Remove the PBS from the wells containing the fixed and permeabilized cells.

-

Add the click reaction cocktail to each well, ensuring the coverslip is fully submerged.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

Counterstaining and Mounting

-

(Optional) Counterstain the nuclei by incubating with a DAPI or Hoechst solution in PBS for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the coverslips with nail polish and allow them to dry.

Fluorescence Microscopy and Image Acquisition

-

Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm) and any counterstains used.

-

Acquire images using a sensitive camera, such as a cooled CCD or sCMOS camera.

Experimental Workflow Diagram

Applications in Research and Drug Development

This compound, in conjunction with metabolic labeling and click chemistry, provides a powerful platform for investigating a wide range of biological processes.

Visualizing Post-Translational Modifications

A primary application is the visualization of post-translationally modified proteins. For example, by using azido-sugars, researchers can specifically label and image glycosylated proteins to study changes in glycosylation patterns during cellular processes like differentiation or in disease states.[4] This is crucial in cancer research and for understanding the roles of glycoproteins in cell signaling.

Imaging Nascent RNA Synthesis

Metabolic labeling with azide-modified nucleosides, such as 5-ethynyl uridine (B1682114) (EU) which is then detected with a fluorescent azide, allows for the visualization of newly transcribed RNA. While this compound would be used to detect an azide-modified fluorophore in a multi-step process, the principle of labeling nascent biomolecules is similar. This technique can be adapted to study the dynamics of gene expression in response to various stimuli or therapeutic agents.

High-Content Screening and Drug Discovery

The robustness and specificity of the click chemistry reaction make it well-suited for high-content screening applications. Researchers can assess the effects of drug candidates on the synthesis of specific classes of biomolecules (e.g., glycoproteins, lipids) by quantifying the fluorescence intensity of this compound in treated cells.

Logical Relationship of Reagents in Click Chemistry

Conclusion

This compound is a high-performance fluorescent probe that, when combined with the principles of bioorthogonal chemistry, offers a versatile and powerful method for visualizing a wide array of biomolecules and biological processes within cells. Its excellent water solubility, bright fluorescence, and the specificity of the click reaction make it an invaluable tool for researchers in cell biology, drug discovery, and various other fields of biomedical science. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in fluorescence microscopy.

References

Core Principle: The Power of Click Chemistry

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of this compound, a fluorescent probe widely used for the detection and visualization of biomolecules. It details the core labeling mechanism, provides quantitative data, and offers step-by-step experimental protocols for its use in various research contexts.

This compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) family.[1][2][3][4] Its labeling principle is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[2][5] This highly efficient and specific bioorthogonal reaction forms a stable covalent triazole linkage between the terminal alkyne group of the Trisulfo-Cy3 molecule and an azide (B81097) group introduced into a target biomolecule.[5][6]

The term "bioorthogonal" signifies that the azide and alkyne functional groups are largely absent in biological systems and react exclusively with each other, without interfering with native cellular processes.[6][7][8] This specificity allows for the precise labeling of target molecules, such as proteins or glycans, within complex biological mixtures like cell lysates or even in living cells.[6][7] The "Trisulfo" modification refers to the presence of three sulfonate groups, which significantly enhances the water solubility of the Cy3 dye, making it highly compatible with biological experiments in aqueous buffers.[3]

Figure 1. The CuAAC Click Chemistry reaction mechanism.

Data Presentation: Quantitative Properties

The photophysical and chemical properties of this compound are summarized below. These characteristics make it a bright and photostable probe suitable for a wide range of fluorescence-based applications.

| Property | Value | Reference(s) |

| Molecular Weight | ~805.9 g/mol | [3][4] |

| Excitation Maximum (λex) | ~550 nm | [3] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Molar Extinction Coeff. | ~150,000 cm⁻¹M⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.31 (Varies with environment and conjugation state) | [9][10] |

| Solubility | Water, DMSO, DMF | [3] |

| Storage Conditions | -20°C, desiccated and protected from light. | [9] |

Experimental Protocols

Successful labeling with this compound requires the target biomolecule to possess an azide group. This can be achieved either through chemical modification of purified proteins or through metabolic incorporation of azide-containing precursors in living cells.

Protocol 1: Chemical Introduction of Azide Groups onto Purified Proteins

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a purified protein with an NHS-ester-azide linker.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS Ester (or similar amine-reactive azide linker)

-

DMSO

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

NHS-Ester-Azide Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS Ester in anhydrous DMSO immediately before use.

-

Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Azide-PEG-NHS Ester to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted azide linker by using a spin desalting column or by dialysis against PBS. The azide-modified protein is now ready for labeling with this compound as described in Protocol 2.[1]

Protocol 2: In Vitro Labeling of Azide-Modified Proteins (CuAAC)

This protocol is suitable for labeling purified azide-modified proteins or proteins in cell lysates.

Materials:

-

Azide-modified protein sample (from Protocol 1 or metabolic labeling)

-

This compound

-

DMSO or nuclease-free water

-

Copper(II) Sulfate (CuSO4)

-

Copper ligand (e.g., THPTA or BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Protein labeling buffer or PBS

Reagent Preparation:

-

This compound Stock (10 mM): Dissolve the dye in DMSO or water.

-

CuSO4 Stock (50 mM): Dissolve in nuclease-free water.

-

Ligand Stock (50 mM): Dissolve THPTA or BTTAA in nuclease-free water.

-

Sodium Ascorbate (B8700270) Stock (500 mM): Prepare fresh in nuclease-free water immediately before use.

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µg of cell lysate or purified protein) with PBS to a final volume of ~90 µL.

-

Add 1 µL of the 10 mM this compound stock solution (final concentration ~100 µM).

-

Add 2 µL of the 50 mM ligand stock solution.

-

Add 1 µL of the 50 mM CuSO4 stock solution.

-

Initiate the reaction by adding 1 µL of the freshly prepared 500 mM sodium ascorbate stock solution.

-

Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

-

The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE). If needed, purify the labeled protein from excess reagents using a desalting column or protein precipitation.[11]

Protocol 3: Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars

This protocol allows for the study of glycosylation by introducing azide groups into the glycan structures of proteins in living cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for sialic acids, or N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) for O-linked glycans)

-

DMSO

Procedure:

-

Cell Culture: Plate cells and grow to the desired confluency.

-

Azido Sugar Preparation: Prepare a stock solution of the acetylated azido sugar in sterile DMSO.

-

Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions. During this time, the cells will metabolize the azido sugar and incorporate it into their glycoproteins.[12]

-

Cell Harvesting: After incubation, cells can be harvested for lysis and subsequent labeling (Protocol 2) or prepared for live-cell imaging.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway where this compound labeling is applied.

Figure 2. Experimental workflow for glycoprotein analysis.

Figure 3. EGFR signaling pathway and glycoprotein analysis.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its utility, grounded in the principles of click chemistry, allows for high specificity and efficiency in a variety of applications, from proteomics to cell imaging. The protocols and data provided in this guide offer a solid foundation for researchers to incorporate this technology into their experimental workflows for advancing drug development and the fundamental understanding of biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. cenmed.com [cenmed.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. interchim.fr [interchim.fr]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry – Med Chem 101 [medchem101.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. scispace.com [scispace.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

Methodological & Application

Application Notes and Protocols for Trisulfo-Cy3-Alkyne Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Trisulfo-Cy3-Alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound is a highly water-soluble and photostable cyanine (B1664457) dye, making it an excellent choice for sensitively and specifically labeling proteins in aqueous environments.[1][2][3] The tri-sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding often associated with fluorescent dyes.[4] This protocol outlines the necessary reagents, step-by-step instructions for the labeling reaction, purification of the conjugate, and methods for quantifying the labeling efficiency.

The CuAAC reaction is highly specific and efficient, creating a stable triazole linkage between the alkyne-functionalized dye and an azide-modified protein.[3][5] This bio-orthogonal reaction proceeds readily in biological samples without interfering with native functional groups.[3][5][6]

Materials and Reagents

A comprehensive list of required materials and reagents is provided in the table below, with recommended concentrations for stock solutions.

| Reagent | Recommended Stock Concentration | Storage Conditions |

| Azide-Modified Protein | 1-10 mg/mL in amine-free buffer (e.g., PBS, HEPES) | 4°C or -20°C |

| This compound | 10 mM in nuclease-free water or DMSO | -20°C, protected from light |

| Copper(II) Sulfate (CuSO₄) | 20 mM in nuclease-free water | Room Temperature |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM in nuclease-free water | -20°C |

| Sodium Ascorbate (B8700270) | 300 mM in nuclease-free water (prepare fresh) | Room Temperature (use immediately) |

| Amine-free Buffer (e.g., PBS, pH 7.4) | 1X | 4°C |

| Purification Resin (e.g., size-exclusion, affinity) | As per manufacturer's instructions | As per manufacturer's instructions |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an azide-modified protein with this compound.

-

Prepare the Protein Solution:

-

Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will interfere with some labeling chemistries, though less so with click chemistry, it is good practice to avoid them.

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

Prepare the Click-Labeling Cocktail:

-

In a microcentrifuge tube, combine the following reagents in the specified order. Vortex briefly after each addition.

-

| Reagent | Volume for 200 µL final reaction | Final Concentration |

| Azide-Modified Protein (1-5 mg/mL) | 50 µL | 0.25-1.25 mg/mL |

| PBS buffer (pH 7.4) | 90 µL | - |

| This compound (10 mM) | 4 µL | 200 µM |

| THPTA (100 mM) | 10 µL | 5 mM |

| CuSO₄ (20 mM) | 10 µL | 1 mM |

-

Initiate the Click Reaction:

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.

-

Vortex the tube briefly to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Protocol 2: Purification of the Labeled Protein

Purification is essential to remove unreacted dye and other reaction components.[7] Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.

-

Equilibrate the Column:

-

Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

-

-

Load the Sample:

-

Load the entire reaction mixture from Protocol 1 onto the equilibrated column.

-

-

Elute and Collect Fractions:

-

Elute the protein with the equilibration buffer.

-

The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.

-

Collect the fractions containing the colored, labeled protein.

-

-

Concentrate the Labeled Protein (Optional):

-

If necessary, concentrate the purified, labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.

-

Quantitative Data

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

| Component | Stock Concentration | Final Concentration | Molar Ratio (relative to Protein) |

| Azide-Modified Protein | 1-10 mg/mL | ~20-100 µM | 1 |

| This compound | 10 mM | 200 µM | 2-10 fold excess |

| CuSO₄ | 20 mM | 1 mM | 10-50 fold excess |

| THPTA | 100 mM | 5 mM | 5-fold excess to CuSO₄ |

| Sodium Ascorbate | 300 mM | 15 mM | 15-fold excess to CuSO₄ |

Protocol 3: Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[1][8]

-

Measure Absorbance:

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~550 nm, A_max).

-

-

Calculate the DOL using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

DOL = A_max / (ε_dye × Protein Concentration (M))

Where:

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A_max: Absorbance of the conjugate at the Cy3 maximum (~550 nm).

-

CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy3, this is approximately 0.08.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

ε_dye: Molar extinction coefficient of Trisulfo-Cy3 at its A_max (approximately 150,000 M⁻¹cm⁻¹).

-

Table 2: Example DOL Calculation

| Parameter | Value |

| A₂₈₀ | 0.85 |

| A_max (at 550 nm) | 0.60 |

| ε_protein (e.g., IgG) | 210,000 M⁻¹cm⁻¹ |

| ε_dye | 150,000 M⁻¹cm⁻¹ |

| CF | 0.08 |

| Calculated Protein Concentration | 3.8 µM |

| Calculated DOL | 1.05 |

Mandatory Visualizations

Caption: Experimental workflow for this compound protein labeling.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. biotium.com [biotium.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. changbioscience.com [changbioscience.com]

- 8. support.nanotempertech.com [support.nanotempertech.com]

Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe designed for the detection and visualization of azide-modified biomolecules in living cells.[1][2][3][4][5] As a member of the cyanine (B1664457) dye family, Trisulfo-Cy3 exhibits a strong fluorescence emission in the red spectrum, making it an ideal candidate for various imaging applications.[6] Its terminal alkyne group enables covalent labeling of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][3][5][7] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules within the complex environment of a living cell.[8][9]

These application notes provide a comprehensive guide for the utilization of this compound in live cell imaging, including detailed protocols, data presentation, and visual workflows to facilitate experimental design and execution.

Key Features of this compound

| Property | Specification | Reference |

| Solubility | High in aqueous solutions | [1][2][3][4] |

| Excitation Wavelength (max) | ~550 nm | [6] |

| Emission Wavelength (max) | ~570 nm | [6] |

| Reactive Group | Terminal Alkyne | [1][3][7] |

| Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][3][7] |

| Key Advantages | Bright, photostable, water-soluble, bioorthogonal | [3][4][6][10] |

Principle of Labeling

The use of this compound in live cell imaging is predicated on the principles of bioorthogonal chemistry. The process typically involves two key steps:

-

Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, lipids) by the cell's natural metabolic pathways.

-

Click Chemistry Reaction: Following metabolic labeling, the cells are treated with this compound in the presence of a copper(I) catalyst. The alkyne group on the dye reacts specifically with the azide group on the modified biomolecules, forming a stable triazole linkage and fluorescently labeling the target.

To mitigate copper-induced cytotoxicity in live cells, the CuAAC reaction is typically performed using a copper(II) source (e.g., CuSO₄), a reducing agent to generate the active Cu(I) catalyst in situ (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and reduce cellular damage.[8][9]

Experimental Protocols

Protocol 1: Live Cell Labeling of Azide-Modified Biomolecules

This protocol provides a general procedure for the fluorescent labeling of azide-modified biomolecules on the surface of live mammalian cells using this compound.

Materials:

-

Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Cell culture medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with the azide-modified metabolic precursor in complete cell culture medium. The optimal concentration and incubation time will depend on the specific precursor and cell type and should be determined empirically. For example, for Ac₄ManNAz, concentrations of 10-50 µM for 24-48 hours are often used.[8]

-

-

Preparation of Click Reaction Cocktail:

-

Important: Prepare the click reaction cocktail fresh immediately before use.

-

In a microcentrifuge tube, prepare the following mixture in DPBS at 4°C:

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄:THPTA mixture to the DPBS to achieve the desired final copper concentration (e.g., 50-100 µM).

-

Add this compound to the desired final concentration (e.g., 5-25 µM).

-

Just before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[8][9]

-

-

Gently mix the solution. The reaction mixture can be incubated on ice for up to 10 minutes before use.[8]

-

-

Click Reaction:

-

Washing and Imaging:

-

Aspirate the click reaction cocktail and wash the cells three times with ice-cold DPBS.

-

Replace the DPBS with pre-warmed complete cell culture medium or a suitable imaging buffer.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Quantitative Data from a Representative Live Cell Labeling Experiment

The following table summarizes typical concentration ranges and incubation times for a live cell CuAAC labeling experiment. These values should be used as a starting point for optimization.

| Reagent | Stock Concentration | Final Concentration Range | Incubation Time | Reference |

| Azide-Metabolic Precursor | 10 mM in DMSO | 10 - 50 µM | 24 - 48 hours | [8] |

| This compound | 1 mM in DMSO or H₂O | 5 - 25 µM | 5 - 10 minutes | [8][9] |

| CuSO₄ | 20 mM in H₂O | 50 - 100 µM | 5 - 10 minutes | [8][9] |

| THPTA | 100 mM in H₂O | 250 - 500 µM | 5 - 10 minutes | [8][9] |

| Sodium Ascorbate | 100 mM in H₂O | 2.5 mM | 5 - 10 minutes | [8][9] |

| Aminoguanidine | 100 mM in H₂O | 1 mM | 5 - 10 minutes | [8][9] |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the live cell imaging workflow using this compound.

Figure 1. Experimental workflow for live cell imaging with this compound.

Figure 2. Components of the click reaction cocktail.

Considerations for Live Cell Imaging

-

Cytotoxicity: While the use of ligands like THPTA significantly reduces copper-induced toxicity, it is crucial to assess cell viability after the labeling procedure. This can be done using standard assays such as Trypan Blue exclusion or a live/dead cell staining kit.

-

Optimization: The provided protocol is a general guideline. Optimal concentrations of the azide precursor, this compound, and click reaction components, as well as incubation times, should be determined empirically for each cell type and experimental setup to achieve the best signal-to-noise ratio while maintaining cell health.

-

Controls: To ensure the specificity of the labeling, several controls should be included:

-

Cells not treated with the azide-metabolic precursor but subjected to the click reaction to assess background fluorescence from the dye.

-

Cells treated with the azide-metabolic precursor but not the click reaction cocktail to assess any autofluorescence.

-

-

Imaging Conditions: To minimize phototoxicity and photobleaching during imaging, use the lowest possible laser power and exposure time that provide a sufficient signal. Time-lapse imaging should be performed with care to limit light exposure to the cells.

This compound is a powerful tool for the fluorescent labeling and imaging of a wide range of biomolecules in living cells. Its excellent water solubility, brightness, and photostability, combined with the specificity of the click chemistry reaction, enable researchers to visualize cellular components and processes with high fidelity. By following the provided protocols and considering the key experimental parameters, researchers can successfully integrate this versatile probe into their live cell imaging workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lumiprobe.com [lumiprobe.com]

Visualizing the Blueprint of Life: Trisulfo-Cy3-Alkyne for Nucleic Acid Labeling

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a water-soluble and highly fluorescent probe that has emerged as a powerful tool for the visualization of nucleic acids in a variety of biological contexts. This bright and photostable cyanine (B1664457) dye is functionalized with an alkyne group, enabling its covalent attachment to azide-modified nucleic acids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] Its three sulfonate groups enhance its water solubility, making it ideal for biological applications by minimizing aggregation and non-specific binding.[4] This document provides detailed application notes and experimental protocols for the use of this compound in nucleic acid visualization, catering to researchers in molecular biology, cell biology, and drug development.

The exceptional brightness and photostability of the Cy3 fluorophore, combined with the specificity and efficiency of the click reaction, allow for sensitive and robust labeling of DNA and RNA in vitro, in fixed cells, and potentially in living organisms.[3][5] Applications range from the detection of newly synthesized nucleic acids to the tracking of viral genomes and the study of nascent RNA transcription.[6][7][8]

Physicochemical and Spectroscopic Properties